molecular formula C22H18 B372925 9-(1-Phenylvinyl)-9,10-dihydroanthracene

9-(1-Phenylvinyl)-9,10-dihydroanthracene

Cat. No.: B372925
M. Wt: 282.4g/mol
InChI Key: YMWUDHPMXJREFT-UHFFFAOYSA-N
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Description

9-(1-Phenylvinyl)-9,10-dihydroanthracene is a tricyclic aromatic hydrocarbon derivative featuring a 9,10-dihydroanthracene core substituted with a 1-phenylvinyl group at the 9-position. The dihydroanthracene scaffold (C₁₄H₁₂) retains partial aromaticity, while the phenylvinyl substituent (C₈H₇) introduces steric bulk and extended π-conjugation.

Properties

Molecular Formula

C22H18

Molecular Weight

282.4g/mol

IUPAC Name

9-(1-phenylethenyl)-9,10-dihydroanthracene

InChI

InChI=1S/C22H18/c1-16(17-9-3-2-4-10-17)22-20-13-7-5-11-18(20)15-19-12-6-8-14-21(19)22/h2-14,22H,1,15H2

InChI Key

YMWUDHPMXJREFT-UHFFFAOYSA-N

SMILES

C=C(C1C2=CC=CC=C2CC3=CC=CC=C13)C4=CC=CC=C4

Canonical SMILES

C=C(C1C2=CC=CC=C2CC3=CC=CC=C13)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

9-(Aminomethyl)-9,10-dihydroanthracene (AMDA) and Derivatives

Structural Differences :

  • AMDA substitutes the 9-position with an aminomethyl group (–CH₂NH₂), enabling hydrogen bonding and protonation at physiological pH .

Functional Properties :

  • AMDA derivatives exhibit high affinity for serotonin receptors (e.g., 5-HT₂A, Kᵢ = 20 nM) due to their polar, flexible side chains .
  • Binding Affinity Trends :
    • Elongating the aliphatic chain in AMDA analogs (e.g., from –CH₂NH₂ to –CH₂CH₂NH₂) reduces 5-HT₂A receptor affinity by ~10-fold .
    • N-Methylation of AMDA (e.g., –CH₂N(CH₃)₂) further decreases affinity, suggesting steric hindrance disrupts receptor interactions .
  • The phenylvinyl substituent’s rigidity and bulk may preclude high receptor affinity but could enhance selectivity for non-polar binding pockets.

9,10-Bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene Derivatives

Structural Differences :

  • These compounds feature two dithiolene groups at the 9,10-positions, enabling redox-switchable behavior .
  • The phenylvinyl substituent lacks redox-active moieties but may influence electronic properties via conjugation.

Functional Properties :

  • Dithiolene derivatives undergo reversible oxidation/reduction (E₁/₂ = –0.5 V to +0.3 V vs. Ag/Ag⁺), making them suitable for host-guest chemistry .
  • The phenylvinyl group’s electron-withdrawing or donating effects could modulate the dihydroanthracene core’s electrochemical behavior, though this requires experimental validation.

Ethanoanthracenes with Nitrovinyl Substituents

Structural Differences :

  • Ethanoanthracenes (e.g., 9-(2-nitrovinyl)-9,10-dihydroanthracene) incorporate nitro groups that enhance reactivity toward Diels-Alder reactions .
  • The phenylvinyl group may offer similar reactivity for cycloadditions but with distinct electronic effects.

Functional Properties :

  • Nitrovinyl derivatives undergo Diels-Alder reactions with maleimides to form adducts with applications in polymer chemistry .
  • The phenylvinyl substituent’s aromaticity could stabilize transition states in analogous reactions, altering regioselectivity.

Silylated Derivatives (e.g., 9-(Triethylsilyl)-9,10-dihydroanthracene)

Structural Differences :

  • Silyl groups (–SiR₃) introduce hydrophobicity and steric bulk .
  • The phenylvinyl group is less bulky but enhances π-conjugation compared to silyl substituents.

Functional Properties :

  • Silylated dihydroanthracenes exhibit moderate photoreactivity in silylation reactions (e.g., 4.5% yield with Et₃SiH) .
  • Phenylvinyl analogs may show higher reactivity in photochemical reactions due to extended conjugation.

Anthraquinone Derivatives

Structural Differences :

  • Anthraquinones (e.g., N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide) feature oxidized 9,10-positions (C=O groups) .
  • The dihydroanthracene core in the phenylvinyl derivative is more electron-rich, favoring aromatic interactions.

Functional Properties :

  • Anthraquinones are electron-deficient, enabling applications in dyes and charge-transfer materials .
  • The phenylvinyl derivative’s electron-rich core may enhance conductivity in organic semiconductors.

9,10-Diphenylanthracene

Structural Differences :

  • Fully aromatic anthracene core with phenyl groups at 9,10-positions .
  • The dihydroanthracene core in the phenylvinyl derivative reduces conjugation, altering optoelectronic properties.

Functional Properties :

  • Diphenylanthracene exhibits strong blue fluorescence (λₑₘ ≈ 430 nm) and high quantum yield, ideal for OLEDs .
  • The phenylvinyl derivative’s dihydro core may redshift emission but reduce quantum yield due to decreased rigidity.

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